1-(Benzyloxycarbonyl)benzotriazole
Overview
Description
1-(Benzyloxycarbonyl)benzotriazole is a chemical compound with the molecular formula C14H11N3O2 and a molecular weight of 253.26 g/mol . It is commonly used as a reagent in organic synthesis, particularly for introducing the carbobenzoxy (Cbz) protecting group in peptide synthesis . This compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
The synthesis of 1-(Benzyloxycarbonyl)benzotriazole typically involves the reaction of benzotriazole with benzyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-(Benzyloxycarbonyl)benzotriazole undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzotriazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Acylation: It is commonly used in acylation reactions to introduce the Cbz protecting group.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like lead(IV) acetate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzyloxycarbonyl)benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzyloxycarbonyl)benzotriazole involves its ability to act as a protecting group for amines in peptide synthesis . The benzotriazole moiety stabilizes the intermediate compounds formed during the reaction, allowing for efficient and selective acylation . The compound can be easily removed at the end of the synthesis, making it a valuable tool in organic chemistry .
Comparison with Similar Compounds
1-(Benzyloxycarbonyl)benzotriazole is unique compared to other benzotriazole derivatives due to its specific use as a Cbz protecting group . Similar compounds include:
1-(tert-Butyloxycarbonyl)benzotriazole: Used for introducing the Boc protecting group.
1-(9-Fluorenylmethoxycarbonyl)benzotriazole: Used for introducing the Fmoc protecting group.
Benzotriazole: A simpler compound used in various chemical reactions and as a corrosion inhibitor.
Each of these compounds has its own unique applications and advantages, but this compound is particularly valued for its role in peptide synthesis .
Properties
IUPAC Name |
benzyl benzotriazole-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-14(19-10-11-6-2-1-3-7-11)17-13-9-5-4-8-12(13)15-16-17/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFZXDSNQGIDHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N2C3=CC=CC=C3N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326790 | |
Record name | 1-(Benzyloxycarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57710-80-2 | |
Record name | 1-(Benzyloxycarbonyl)benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.